molecular formula C17H17F3N4O2S B11501003 methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B11501003
M. Wt: 398.4 g/mol
InChI Key: DJNFRYGKBOUQEO-UHFFFAOYSA-N
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Description

Methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a triazine ring, a benzothiazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This step involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Triazine Ring: The benzothiazole intermediate is then reacted with cyanuric chloride to form the triazine ring.

    Addition of the Piperidine Group: The piperidine group is introduced through nucleophilic substitution reactions.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole and triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or triazine rings.

Scientific Research Applications

Methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with various biological targets.

    Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.

Mechanism of Action

The mechanism of action of methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the heterocyclic rings play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of specific enzymes, receptors, or signaling pathways, depending on its structural modifications and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H17F3N4O2S

Molecular Weight

398.4 g/mol

IUPAC Name

methyl 4-piperidin-1-yl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

InChI

InChI=1S/C17H17F3N4O2S/c1-26-13(25)16(17(18,19)20)21-14(23-9-5-2-6-10-23)24-11-7-3-4-8-12(11)27-15(24)22-16/h3-4,7-8H,2,5-6,9-10H2,1H3

InChI Key

DJNFRYGKBOUQEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(N=C(N2C3=CC=CC=C3SC2=N1)N4CCCCC4)C(F)(F)F

Origin of Product

United States

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